molecular formula C15H19NO2 B13006890 Cyclohexyl 4-methylbenzylidenecarbamate

Cyclohexyl 4-methylbenzylidenecarbamate

Cat. No.: B13006890
M. Wt: 245.32 g/mol
InChI Key: HIDGICDZUWRMJQ-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl4-methylbenzylidenecarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their versatile chemical properties

Preparation Methods

The synthesis of Cyclohexyl4-methylbenzylidenecarbamate typically involves the reaction of cyclohexylamine with 4-methylbenzylidene isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

Cyclohexyl4-methylbenzylidenecarbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclohexyl4-methylbenzylidenecarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclohexyl4-methylbenzylidenecarbamate involves its interaction with specific molecular targets. The carbamate moiety can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction often leads to the inhibition or activation of specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

Cyclohexyl4-methylbenzylidenecarbamate can be compared with other carbamate compounds such as:

What sets Cyclohexyl4-methylbenzylidenecarbamate apart is its unique combination of the cyclohexyl and 4-methylbenzylidene groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

cyclohexyl (NE)-N-[(4-methylphenyl)methylidene]carbamate

InChI

InChI=1S/C15H19NO2/c1-12-7-9-13(10-8-12)11-16-15(17)18-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3/b16-11+

InChI Key

HIDGICDZUWRMJQ-LFIBNONCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/C(=O)OC2CCCCC2

Canonical SMILES

CC1=CC=C(C=C1)C=NC(=O)OC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.